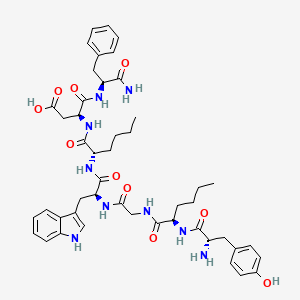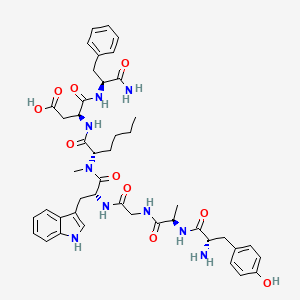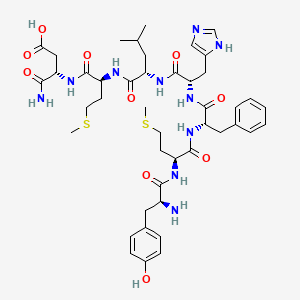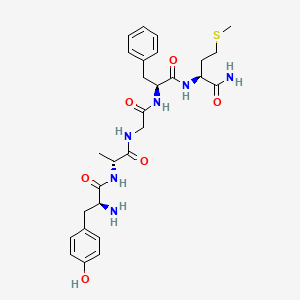
H-Tyr-D-Ala-Gly-Phe-Met-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-D-Ala-Gly-Phe-Met-NH2 is a synthetic peptide that belongs to the class of opioid peptides. It is a derivative of dermorphin, a naturally occurring peptide isolated from the skin of amphibians. This compound is known for its high affinity and selectivity for the mu-opioid receptor, making it a potent analgesic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyr-D-Ala-Gly-Phe-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, tyrosine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for glycine, phenylalanine, and methionine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of Tyr-D-Ala-Gly-Phe-Met-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tyr-D-Ala-Gly-Phe-Met-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Tyr-D-Ala-Gly-Phe-Met-NH2 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and other physiological processes through mu-opioid receptor binding.
Medicine: Explored as a potential therapeutic agent for pain management due to its potent analgesic properties.
Industry: Utilized in the development of new opioid peptides and analogs for pharmaceutical applications
Mechanism of Action
Tyr-D-Ala-Gly-Phe-Met-NH2 exerts its effects by binding to the mu-opioid receptor, a G-protein-coupled receptor (GPCR) located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, ultimately producing analgesia .
Comparison with Similar Compounds
Dermorphin: A natural peptide with a similar structure but different amino acid sequence.
Dermenkephalin: Another synthetic peptide with high affinity for the delta-opioid receptor.
Leucine-enkephalin: A natural opioid peptide with a different amino acid sequence but similar analgesic properties
Uniqueness: Tyr-D-Ala-Gly-Phe-Met-NH2 is unique due to its high selectivity and potency for the mu-opioid receptor. The presence of D-alanine in its sequence enhances its stability and resistance to enzymatic degradation, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C28H38N6O6S |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,23+/m1/s1 |
InChI Key |
ANZXICRKKYOVMY-SZOBAZRNSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


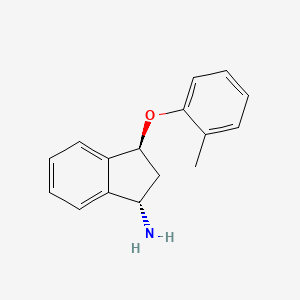
![5-[[2-(3-Carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B10853544.png)
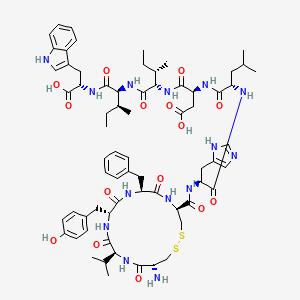
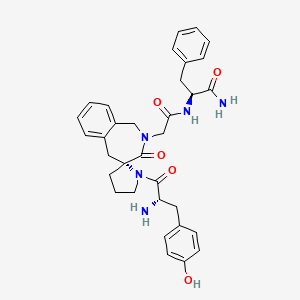
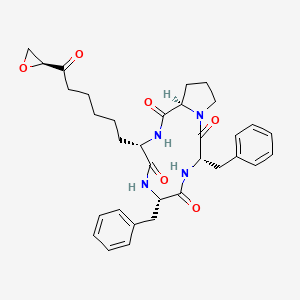

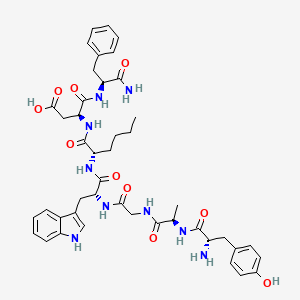
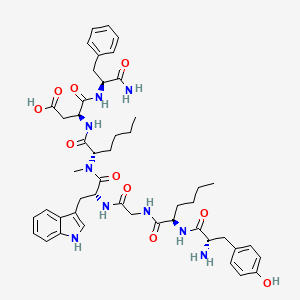
![1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853586.png)
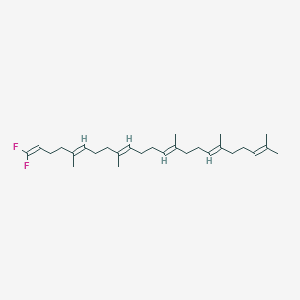
![Tyr-D-Ala-Phe-Asp-Val-Val-Thr[Beta-D-Glc]-Gly-NH2](/img/structure/B10853594.png)
